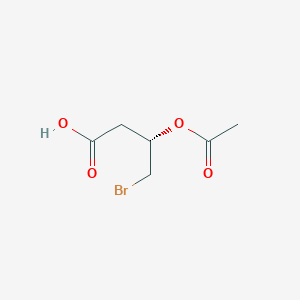

(3S)-3-acetyloxy-4-bromobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S)-3-acetyloxy-4-bromobutanoic acid is an organic compound with a molecular formula of C6H9BrO4. This compound is characterized by the presence of an acetyloxy group attached to the third carbon and a bromine atom attached to the fourth carbon of a butanoic acid backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-acetyloxy-4-bromobutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-hydroxybutanoic acid.

Acetylation: The hydroxyl group on the third carbon is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3-acetyloxybutanoic acid.

Bromination: The final step involves the bromination of the fourth carbon using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Large quantities of 3-hydroxybutanoic acid are acetylated using acetic anhydride in industrial reactors.

Controlled Bromination: The bromination step is carefully controlled to ensure high yield and purity, often using continuous flow reactors to manage the exothermic nature of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-acetyloxy-4-bromobutanoic acid undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-bromobutanoic acid.

Reduction: The compound can be reduced to form 3-acetyloxybutanoic acid by removing the bromine atom.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.

Reduction: Lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

Substitution: 3-acetyloxy-4-hydroxybutanoic acid, 3-acetyloxy-4-aminobutanoic acid.

Hydrolysis: 3-hydroxy-4-bromobutanoic acid.

Reduction: 3-acetyloxybutanoic acid.

Wissenschaftliche Forschungsanwendungen

(3S)-3-acetyloxy-4-bromobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways involving acylation and bromination.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of (3S)-3-acetyloxy-4-bromobutanoic acid involves its interaction with various molecular targets:

Acetylation: The acetyloxy group can transfer an acetyl group to other molecules, affecting their function and activity.

Bromination: The bromine atom can participate in substitution reactions, altering the chemical properties of the compound it reacts with.

Vergleich Mit ähnlichen Verbindungen

(3S)-3-acetyloxy-4-bromobutanoic acid can be compared with similar compounds such as:

(3S)-3-acetyloxy-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

(3S)-3-hydroxy-4-bromobutanoic acid: Lacks the acetyloxy group, resulting in different chemical behavior and applications.

(3S)-3-acetyloxybutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

The uniqueness of this compound lies in its combination of an acetyloxy group and a bromine atom, providing a versatile platform for various chemical transformations and applications.

Biologische Aktivität

(3S)-3-acetyloxy-4-bromobutanoic acid is a chiral organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by an acetyloxy group and a bromine atom, allows it to participate in various biochemical pathways and reactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

Molecular Structure

- Molecular Formula : C₆H₉BrO₄

- Chirality : The compound is chiral due to the presence of a stereogenic center at the third carbon atom.

Synthesis

The synthesis of this compound typically involves:

- Preparation of 3-hydroxybutanoic acid .

- Acetylation : The hydroxyl group is acetylated using acetic anhydride in the presence of a base (e.g., pyridine).

- Bromination : The final step involves bromination at the fourth carbon using N-bromosuccinimide (NBS) under radical conditions.

The biological activity of this compound can be attributed to its ability to:

- Acetylate other biomolecules, thereby modifying their function.

- Participate in substitution reactions , where the bromine atom can be replaced by various nucleophiles, influencing metabolic pathways.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, particularly those involved in metabolic processes:

- Lipases : Studies have shown that it can act as a substrate for lipases, leading to hydrolysis and subsequent metabolic transformations .

- Enzymatic Resolution : It has been used in studies focusing on the enzymatic resolution of α-haloacids, showcasing its potential as a chiral building block in drug synthesis .

Applications in Drug Development

This compound is being investigated for its potential use in synthesizing chiral drugs. Its structural features make it suitable for:

- Developing Antiepileptic Drugs : It serves as an intermediate in the synthesis of compounds like (S)-Keppra, which is used to treat epilepsy .

- Chiral Drug Synthesis : The compound's chirality allows for the production of optically pure substances, which are crucial in pharmacology due to differences in biological activity between enantiomers.

Case Study 1: Enzymatic Activity

A study focused on the enzymatic resolution of this compound demonstrated that it could be effectively resolved by Candida antarctica lipase B (Cal B). The results indicated high enantioselectivity, making it a valuable compound for producing enantiopure drugs .

Case Study 2: Metabolic Pathways

Research investigating the metabolic pathways involving this compound revealed its role in acylation reactions. The acetyloxy group facilitates interactions with various substrates, influencing their reactivity and biological outcomes.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Key Differences | Applications |

|---|---|---|---|

| (3S)-3-acetyloxy-4-chlorobutanoic acid | Cl instead of Br | Different reactivity profiles | Potentially similar applications |

| (3S)-3-hydroxy-4-bromobutanoic acid | Lacks acetyloxy group | Less reactive in acylation | Limited applications |

| (3S)-3-acetyloxybutanoic acid | Lacks bromine atom | Reduced reactivity | Primarily as a building block |

Eigenschaften

IUPAC Name |

(3S)-3-acetyloxy-4-bromobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWNWBFHMUEPNO-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CC(=O)O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.